N-(2-methoxybenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-methoxybenzylamine under appropriate conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide
- 3-(3-hydroxyphenyl)-N-[(2-hydroxyphenyl)methyl]-1H-pyrazole-5-carboxamide
- 3-(3-methylphenyl)-N-[(2-methylphenyl)methyl]-1H-pyrazole-5-carboxamide
Uniqueness
3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-24-15-8-5-7-13(10-15)16-11-17(22-21-16)19(23)20-12-14-6-3-4-9-18(14)25-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
VNGVHJODROKSSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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